8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a bromine atom at the 8th position and two methyl groups at the 4th position on the tetrahydroisoquinoline ring
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
As a secondary amine, tetrahydroisoquinoline has weakly basic properties and forms salts with strong acids . It can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline . Like other secondary amines, tetrahydroisoquinoline can be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide .
Biochemical Pathways
Thiqs are known to exert diverse pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiqs have been reported to possess a wide range of pharmacological activities like anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial, among others .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of bromine-containing waste.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroisoquinoline derivatives with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Substitution: Products include various substituted tetrahydroisoquinolines depending on the nucleophile used.
Oxidation: Quinoline derivatives are formed.
Reduction: Reduced tetrahydroisoquinoline derivatives are obtained.
Scientific Research Applications
8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
8-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl groups, which can affect its steric properties and reactivity.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without any substituents, used as a reference in many studies.
Uniqueness
8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the bromine atom and the two methyl groups, which confer distinct chemical and physical properties. These substituents influence its reactivity, making it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
8-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-11(2)7-13-6-8-9(11)4-3-5-10(8)12/h3-5,13H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAZVIVENNJMRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=CC=C2Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745183 |
Source
|
Record name | 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203682-59-0 |
Source
|
Record name | 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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